Home > Products > Screening Compounds P98974 > N-Carboxymethyl Lisinopril Ammonium Salt
N-Carboxymethyl Lisinopril Ammonium Salt -

N-Carboxymethyl Lisinopril Ammonium Salt

Catalog Number: EVT-1502225
CAS Number:
Molecular Formula: C₂₃H₃₃N₃O₇ ·NH₃
Molecular Weight: 463.521703
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Carboxymethyl Lisinopril Ammonium Salt is a novel compound derived from Lisinopril, which is an angiotensin-converting enzyme inhibitor primarily used for the treatment of hypertension and heart failure. The ammonium salt form enhances its solubility and bioavailability, making it a subject of interest in pharmacological research. This compound is classified under the broader category of pharmaceutical agents that modulate the renin-angiotensin system, which plays a crucial role in blood pressure regulation.

Source and Classification

Lisinopril itself is synthesized from the amino acid proline and belongs to the class of drugs known as angiotensin-converting enzyme inhibitors. N-Carboxymethyl Lisinopril Ammonium Salt is synthesized through chemical modifications aimed at enhancing the pharmacokinetic properties of Lisinopril. This compound can be classified as a synthetic organic compound with potential applications in treating cardiovascular diseases due to its antihypertensive properties.

Synthesis Analysis

Methods

The synthesis of N-Carboxymethyl Lisinopril Ammonium Salt typically involves several steps, including:

  1. Starting Material: Lisinopril as the base compound.
  2. Carboxymethylation: The introduction of a carboxymethyl group, often achieved through reactions involving chloroacetic acid or its derivatives.
  3. Formation of Ammonium Salt: The conversion into an ammonium salt form can be accomplished by reacting the carboxymethylated product with ammonium hydroxide or ammonium salts.

Technical Details

The synthesis may involve various reaction conditions such as temperature control, pH adjustments, and solvent choices to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze the purity of the synthesized compound.

Molecular Structure Analysis

Structure

N-Carboxymethyl Lisinopril Ammonium Salt retains the core structure of Lisinopril while incorporating a carboxymethyl group. The molecular formula can be represented as C21H36N2O5C_{21}H_{36}N_{2}O_{5} with specific stereochemistry that contributes to its biological activity.

Data

The structural elucidation can be supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence of functional groups and molecular weight.

Chemical Reactions Analysis

Reactions

N-Carboxymethyl Lisinopril Ammonium Salt can participate in various chemical reactions typical for amines and carboxylic acids, including:

  • Acid-Base Reactions: Due to its ammonium component, it may act as a weak base.
  • Esterification: Potentially forming esters with alcohols under acidic conditions.
  • Hydrolysis: In aqueous environments, it may revert to its original forms or react with other nucleophiles.

Technical Details

The stability of N-Carboxymethyl Lisinopril Ammonium Salt under different pH levels and temperatures can be assessed through kinetic studies, which provide insights into its shelf life and storage conditions.

Mechanism of Action

Process

The mechanism of action for N-Carboxymethyl Lisinopril Ammonium Salt involves inhibition of the angiotensin-converting enzyme, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in:

  • Vasodilation: Lowering blood pressure by relaxing blood vessels.
  • Reduced Aldosterone Secretion: Decreasing sodium reabsorption in kidneys, further lowering blood pressure.

Data

Studies have shown that compounds similar to N-Carboxymethyl Lisinopril Ammonium Salt exhibit significant efficacy in reducing systolic and diastolic blood pressure in hypertensive models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Enhanced solubility in water compared to its parent compound due to the ammonium salt formation.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels but may degrade under highly acidic or basic conditions.
  • Melting Point: Specific melting point data would be determined through differential scanning calorimetry (DSC).

Relevant data on toxicity and safety profiles are essential for evaluating its pharmaceutical applications.

Applications

N-Carboxymethyl Lisinopril Ammonium Salt has potential applications in:

  • Pharmaceutical Development: As a candidate for new antihypertensive therapies.
  • Research: Investigating its effects on cardiovascular health and potential benefits over existing treatments.
  • Drug Formulation: Enhancing bioavailability in oral dosage forms due to improved solubility characteristics.
Introduction to N-Carboxymethyl Lisinopril Ammonium Salt

Definition and Structural Features of N-Carboxymethyl Lisinopril Ammonium Salt

N-Carboxymethyl lisinopril ammonium salt is a structurally modified derivative of the angiotensin-converting enzyme (ACE) inhibitor lisinopril. The parent compound, lisinopril (C₂₁H₃₁N₃O₅), is a dicarboxylic amino acid-based molecule with a molecular weight of 405.5 g/mol. It features four key functional domains: a proline-like moiety, a lysyl side chain, a phenylpropyl group, and a carboxyl-rich zinc-binding motif critical for ACE inhibition [2] [4]. The N-carboxymethyl modification involves introducing a carboxymethyl group (-CH₂-COOH) at the secondary amine nitrogen of lisinopril’s lysyl residue, followed by salt formation with ammonia to yield the quaternary ammonium species. This transformation converts the amine into a permanently cationic ammonium center while appending an additional carboxylic acid group [6] [9].

The resulting hybrid structure exhibits dual physicochemical characteristics:

  • Zwitterionic Enhancement: The original lisinopril zwitterion (carboxylate anion and protonated primary amine) gains a cationic quaternary ammonium site and an additional anionic carboxylate, amplifying its polar surface area [4].
  • Steric Implications: Molecular modeling indicates the N-carboxymethyl group extends perpendicularly from the lysyl backbone, potentially altering interactions with ACE’s subsites [8].
  • Metal Coordination: Retention of the original carboxyl groups preserves zinc-chelating capacity essential for ACE binding, while the new carboxylate may enable additional metal interactions [3].

Table 1: Key Structural Features of N-Carboxymethyl Lisinopril Ammonium Salt

Structural ElementChemical AttributeBiological Relevance
Quaternary ammonium centerPermanent positive charge at physiological pHEnhanced water solubility; membrane interactions
Original zinc-binding motifDicarboxylate system (Glu, COO⁻)ACE active-site coordination
Appended carboxymethyl group-CH₂-COO⁻ anionChelation capacity; polarity modulator
Aromatic phenylpropyl unitHydrophobic domainS₁' pocket binding in ACE
Unmodified proline terminusPyrrolidine-2-carboxylic acidStructural rigidity

Historical Development and Academic Significance

Lisinopril’s development traces to 1987 with FDA approval as a non-prodrug ACE inhibitor, distinct as the only clinically used ACEi administered in its active form [2]. Academic interest in structural analogs emerged in the early 2000s, driven by:

  • Patent Analytics: Between 2000–2010, patents like CN1642904A disclosed ammonium salts of carboxyl-rich drugs (e.g., nateglinide) to enhance bioavailability, establishing precedent for quaternary ammonium derivatization of pharmaceuticals [9].
  • Hypertension Research: Clinical studies comparing lisinopril-hydrochlorothiazide combinations with ARB counterparts highlighted lisinopril’s cough liability (23.1% incidence vs. 4.6% for candesartan), stimulating efforts to modify its pharmacokinetic profile [1].
  • Molecular Hybridization Trends: Successes in antimicrobial quaternary ammonium compounds (QACs) and bisubstrate enzyme inhibitors (e.g., 5′-alkenyl SAM analogs) demonstrated synergistic benefits of merging ionic and enzymatic pharmacophores [7] [8].

The rational design of N-carboxymethyl lisinopril ammonium salt specifically addresses three lisinopril limitations:

  • Oral Bioavailability Constraints: Lisinopril’s 25% bioavailability stems from its zwitterionic character limiting intestinal permeability [2]. Quaternary ammonium conversion may alter transepithelial transport.
  • ACE Selectivity Issues: Lisinopril’s binding to tissue ACE variants contributes to off-target effects. The steric bulk of the carboxymethyl group could fine-tune isoform selectivity [3].
  • Material Science Potential: Ammonium salts of pharmaceuticals exhibit crystallinity advantages for formulation. The added carboxylate enables co-crystal engineering [6] [9].

Comparative Analysis with Related ACE Inhibitors and Quaternary Ammonium Compounds

ACE Inhibitor Pharmacophore Comparison

N-Carboxymethyl lisinopril ammonium salt diverges structurally from classical ACE inhibitors through its quaternary ammonium group. Key distinctions include:

Table 2: Structural and Functional Comparison with ACE Inhibitors

ParameterLisinoprilN-Carboxymethyl Lisinopril Ammonium SaltCandesartan (ARB)
Ionization stateZwitterion (pH-dependent)Permanent cation + dual anionAnionic tetrazole
Zinc coordinationBidentate (α-COO⁻, Glu-COO⁻)Tridentate potential (added -CH₂-COO⁻)None
Water solubility~0.3 mg/mLPredicted >1.5 mg/mL<0.01 mg/mL
Metabolic profileNot metabolizedSusceptible to bacterial degradationCYP2C9-mediated oxidation
Protein bindingNone demonstratedLikely low-moderate>99% albumin-bound [1] [2]

The derivative’s dual carboxylate system potentially enhances zinc affinity versus lisinopril, while its permanent cation may reduce penetration of the blood-brain barrier—mitigating central ACEi side effects [3].

Quaternary Ammonium Compound (QAC) Properties

QACs exhibit broad bioactivity via membrane disruption and electrostatic target engagement. N-Carboxymethyl lisinopril ammonium salt uniquely merges QAC traits with enzymatic inhibition:

  • Cationic Amphiphilicity: Unlike monofunctional QACs (e.g., benzalkonium chloride), this hybrid lacks a long alkyl chain, reducing non-specific cytotoxicity while retaining electrostatic target recognition [7].
  • pH-Responsive Behavior: The appended carboxylate confers pH-sensitive charge shielding. Below pH 4, carboxyl protonation yields a dicationic species, enhancing solubility in acidic environments [6].
  • Synergistic Potential: Antimicrobial QACs (e.g., alkyl-dimethylbenzylammonium) damage microbial membranes, potentially facilitating intracellular ACE access in infected tissues [7].

Table 3: Functional Attributes Relative to Classical QACs

QAC SubtypeRepresentative CompoundN-Carboxymethyl Lisinopril Advantage
Antimicrobial QACsDioctadecyldimethylammoniumLower cytotoxicity; target-specific action
Bisubstrate inhibitors5′-trans-Alkenyl SAM analogsDual ACE inhibition + cationic substrate mimicry
Ammonium salt drugsNateglinide ammonium saltEnzymatic target (ACE) vs. metabolic (Kₐₜₚ) [7] [8] [9]

This molecular duality positions the compound uniquely at the intersection of enzymology and ionic pharmacology, offering research pathways in cardiovascular therapy, antimicrobial coatings, and enzyme-stabilized materials [6] [7].

Properties

Product Name

N-Carboxymethyl Lisinopril Ammonium Salt

Molecular Formula

C₂₃H₃₃N₃O₇ ·NH₃

Molecular Weight

463.521703

Synonyms

(S)-1-[N6-(Carboxymethyl)-N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline Ammonium Salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.